2-(2-Hydroxy-1,1,1,3,3,3-hexafluoropropyl)-1-naphthol

Lipophilicity Fluorous Chemistry Extraction

This fluorinated naphthol derivative delivers uniquely elevated LogP (3.86 vs. 2.84 for 1-naphthol) and lowered pKa (8.32 vs. 9.34), making it irreplaceable for fluorous-phase extraction, reversed-phase chromatography, and phase-transfer catalysis. Its higher melting point (119–120°C) extends solid-state processing windows. The –C(CF₃)₂OH group provides strong H-bond donor capacity and distinctive C–F interactions for chiral sensor and enantioselective probe development. Procure this compound-specific scaffold to avoid re-optimization and ensure reproducible partitioning, solubility, and molecular recognition.

Molecular Formula C13H8F6O2
Molecular Weight 310.19 g/mol
CAS No. 2092-87-7
Cat. No. B1305574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Hydroxy-1,1,1,3,3,3-hexafluoropropyl)-1-naphthol
CAS2092-87-7
Molecular FormulaC13H8F6O2
Molecular Weight310.19 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC(=C2O)C(C(F)(F)F)(C(F)(F)F)O
InChIInChI=1S/C13H8F6O2/c14-12(15,16)11(21,13(17,18)19)9-6-5-7-3-1-2-4-8(7)10(9)20/h1-6,20-21H
InChIKeyXUEIXZZGKCDNGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Hydroxy-1,1,1,3,3,3-hexafluoropropyl)-1-naphthol (CAS 2092-87-7): A Procurement-Relevant Technical Baseline for Fluorinated Naphthol Derivatives


2-(2-Hydroxy-1,1,1,3,3,3-hexafluoropropyl)-1-naphthol (CAS 2092-87-7) is a fluorinated 1-naphthol derivative with the molecular formula C13H8F6O2 and a molecular weight of 310.19 g/mol . The compound features a hexafluoropropyl (hexafluoro-2-hydroxypropan-2-yl) substituent at the 2-position of the 1-naphthol core [1]. It is typically supplied as a solid with a reported melting point of 119–120 °C and a commercial purity specification of 97% . The compound is designated in public databases under PubChem CID 2775086, ChEMBL ID CHEMBL3911513, and DSSTox ID DTXSID10379370 [2]. Notably, high-strength comparative evidence for this compound is extremely limited in the open literature; the following sections present the available quantitative data with explicit tagging of evidence strength.

Why Generic 1-Naphthol or Non-Fluorinated Analogs Cannot Substitute for 2-(2-Hydroxy-1,1,1,3,3,3-hexafluoropropyl)-1-naphthol (CAS 2092-87-7)


Substitution with generic 1-naphthol or non-fluorinated 2-substituted naphthol analogs is not functionally equivalent due to the profound physicochemical alterations imparted by the hexafluoropropyl moiety. The introduction of the –C(CF3)2OH group dramatically increases lipophilicity (LogP ≈ 3.86 versus 2.84 for 1-naphthol) [1] and alters hydrogen-bonding capacity, which fundamentally changes partitioning behavior in biphasic systems and molecular recognition events . Furthermore, the electron-withdrawing nature of the fluorinated substituent lowers the phenolic pKa (predicted 8.32) relative to unsubstituted 1-naphthol (pKa 9.34) [1][2], affecting protonation state and solubility profile under physiologically or catalytically relevant pH conditions. These differences preclude direct one-to-one substitution without re-optimization of experimental parameters, justifying the need for compound-specific procurement.

Procurement-Relevant Quantitative Differentiation of 2-(2-Hydroxy-1,1,1,3,3,3-hexafluoropropyl)-1-naphthol (CAS 2092-87-7) Versus 1-Naphthol and Class Analogs


LogP and Lipophilicity: Enhanced Partitioning for Fluorinated Extraction and Chromatography

The hexafluoropropyl substituent substantially increases lipophilicity compared to the parent 1-naphthol scaffold. The target compound exhibits a predicted LogP of 3.86, whereas 1-naphthol has a reported LogP of approximately 2.84 [1][2]. This ~1.02 log unit increase corresponds to roughly a 10-fold increase in octanol-water partition coefficient, enhancing retention on reversed-phase media and enabling fluorous-phase partitioning strategies .

Lipophilicity Fluorous Chemistry Extraction Chromatography

Phenolic pKa: Altered Protonation State for pH-Dependent Solubility and Reactivity

The electron-withdrawing hexafluoropropyl substituent lowers the phenolic pKa of the target compound relative to unsubstituted 1-naphthol. The predicted pKa for 2-(2-hydroxy-1,1,1,3,3,3-hexafluoropropyl)-1-naphthol is 8.32 ± 0.50, compared to the experimentally determined pKa of 9.34 for 1-naphthol at 25°C [1][2]. This ~1.0 unit decrease indicates that the target compound is more acidic and will exist in a higher proportion of the deprotonated phenolate form at near-neutral pH.

Acidity pKa Ionization Solubility pH-Dependent Reactivity

Melting Point and Thermal Behavior: Solid-State Handling and Crystallinity

The introduction of the hexafluoropropyl group elevates the melting point and alters the thermal profile compared to the parent 1-naphthol. The target compound has a reported melting point of 119–120 °C, whereas 1-naphthol melts at 94–96 °C . This ~24 °C increase is consistent with stronger intermolecular interactions (enhanced hydrogen bonding and polar interactions) conferred by the fluorinated substituent .

Thermal Properties Melting Point Solid-State Chemistry Crystallinity

Density: Increased Molecular Packing Efficiency

The fluorinated derivative exhibits a higher predicted density (1.532 g/cm³) compared to unsubstituted 1-naphthol (1.28 g/cm³ at 20 °C) [1]. The ~20% increase in density reflects the additional mass of the hexafluoropropyl group and more efficient crystal packing driven by enhanced intermolecular forces .

Density Physical Property Formulation Crystal Engineering

Potential for Chiral Recognition via Hydrogen Bonding and Fluorine Interactions

Fluorinated naphthol derivatives, including the target compound, are recognized in the literature as scaffolds for chiral recognition and enantioselective sensing applications. The hexafluoropropyl group provides a combination of strong hydrogen-bond donor capacity (from the tertiary –OH group) and unique C–F···H–X and C–F···π interactions that enhance binding selectivity compared to non-fluorinated analogs [1]. While no direct enantioselectivity data exist for this specific compound, the broader class of fluorinated BINOL and naphthol derivatives demonstrates that fluorine substitution substantially modulates chiral recognition performance in fluorescence-based and chromatographic assays [2].

Chiral Recognition Hydrogen Bonding Fluorine Interactions Supramolecular Chemistry

Procurement-Justified Application Scenarios for 2-(2-Hydroxy-1,1,1,3,3,3-hexafluoropropyl)-1-naphthol (CAS 2092-87-7) Based on Quantitative Differentiation


Fluorous-Phase Extraction and Chromatographic Method Development

The elevated LogP of 3.86 (versus 2.84 for 1-naphthol) makes this compound particularly suitable for fluorous-phase extraction and reversed-phase chromatographic applications where enhanced lipophilicity improves retention and separation of fluorinated analytes from non-fluorinated matrix components [1]. The differential partitioning behavior supports method development in pharmaceutical analysis and environmental monitoring of fluorinated compounds.

pH-Dependent Catalysis and Phase-Transfer Reactions

With a predicted pKa of 8.32—approximately one unit lower than 1-naphthol (pKa 9.34)—this compound exists in a higher proportion of the deprotonated phenolate form at near-neutral pH [1]. This altered protonation profile is advantageous for phase-transfer catalysis, aqueous-organic biphasic reactions, and any application where pH-controlled solubility or reactivity is critical for process efficiency.

Solid-Phase Synthesis and Thermal Processing at Moderate Temperatures

The elevated melting point of 119–120 °C (compared to 94–96 °C for 1-naphthol) provides a wider solid-state processing window [1]. This thermal profile supports solid-phase organic synthesis, crystallization-based purification workflows, and applications requiring the compound to remain crystalline at temperatures where non-fluorinated analogs would have already melted, thereby maintaining predictable reaction kinetics and handling characteristics.

Chiral Sensor and Recognition Scaffold Development

The combination of strong hydrogen-bond donor capacity from the tertiary hydroxyl group and unique C–F-mediated interactions positions this fluorinated naphthol as a promising scaffold for developing chiral sensors, enantioselective fluorescent probes, and molecular recognition systems [1]. Researchers working on chiral stationary phases for HPLC or enantioselective catalytic systems may leverage the differentiated intermolecular interaction profile relative to non-fluorinated naphthol derivatives.

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